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Compound of Interest

Compound Name:
5-(2-Methoxy-4-

nitrophenyl)oxazole

Cat. No.: B186685 Get Quote

An In-depth Technical Guide to 5-(2-Methoxy-4-nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological significance of 5-(2-Methoxy-4-nitrophenyl)oxazole. This compound is a key

intermediate in the synthesis of Merimepodib (VX-497), a potent inhibitor of inosine

monophosphate dehydrogenase (IMPDH) and a drug candidate for the treatment of hepatitis

C.

Core Compound Information
CAS Number: 198821-78-2

Molecular Formula: C₁₀H₈N₂O₄

Molecular Weight: 220.18 g/mol

Physical and Chemical Properties
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Property Value Reference

Melting Point 150-152 °C [1]

Boiling Point (Predicted) 355.2 ± 27.0 °C [2][3]

Density (Predicted) 1.321 ± 0.06 g/cm³ [2][3]

Appearance Yellow solid [1]

Storage Temperature 2-8°C

Spectroscopic Data
Type Data Reference

¹H NMR (CDCl₃)

δ 8.03 (s, 1H), 7.96 (s, 1H),

7.94 (s, 1H), 7.87 (s, 1H), 7.75

(s, 1H), 4.10 (s, 3H)

[1]

¹³C NMR (CDCl₃)

δ 156.0, 151.2, 148.2, 146.6,

129.0, 126.4, 123.3, 116.7,

106.5, 56.6 ppm

[1]

Mass Spectrometry (MS) m/z 221 (M + H)⁺ [1]

Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole
A scalable, two-step synthesis has been developed for the multigram preparation of 5-(2-
methoxy-4-nitrophenyl)oxazole, achieving a 75% overall yield and >95% purity. This process

utilizes a commercially available dye substance as a starting material.[1]

Experimental Protocol: Synthesis from 2-Methoxy-4-
nitrobenzaldehyde
Materials:

2-Methoxy-4-nitrobenzaldehyde

Tosylmethyl isocyanide (TosMIC)
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Potassium carbonate

Methanol

Methylene chloride

Water

Magnesium sulfate (MgSO₄)

Activated charcoal/Clarion 550-activated bentonite clay/silica gel mixture (1:1:2)

Procedure:

A solution of 2-methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol) in methanol (50 mL) is

prepared.

Tosylmethyl isocyanide (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol)

are added to the solution, resulting in a brown suspension.

The suspension is heated at reflux for 18 hours, during which it turns into a dark brown

solution.

The solution is cooled to room temperature and concentrated under reduced pressure.

The resulting black solid is partitioned between methylene chloride (50 mL) and water (50

mL).

The aqueous layer is extracted with methylene chloride (2 x 25 mL).

The combined organic extracts are dried over MgSO₄.

The dark green solution is treated with an activated charcoal/Clarion 550-activated bentonite

clay/silica gel mixture (1:1:2, 2 g).

The mixture is clarified by vacuum filtration.
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The filtrate is concentrated under reduced pressure to yield 5-(2-methoxy-4-
nitrophenyl)oxazole as a yellow solid (5.82 g, 96% yield).[1]

2-Methoxy-4-nitrobenzaldehyde

Reflux in Methanol (18h)

Tosylmethyl isocyanide (TosMIC)
Potassium carbonate

Workup and Purification

5-(2-Methoxy-4-nitrophenyl)oxazole

Click to download full resolution via product page

Synthetic workflow for 5-(2-Methoxy-4-nitrophenyl)oxazole.

Biological Significance and Applications
While there is limited direct research on the biological activities of 5-(2-Methoxy-4-
nitrophenyl)oxazole itself, its primary significance lies in its role as a key intermediate for the

synthesis of the hepatitis C drug candidate, Merimepodib (VX-497).[1][4] Oxazole derivatives,

in general, are known to possess a wide range of biological activities, including antimicrobial,

anticancer, and anti-inflammatory properties.

Role in the Synthesis of Merimepodib (VX-497)
Merimepodib is an orally bioavailable inhibitor of inosine monophosphate dehydrogenase

(IMPDH).[5] The synthesis of Merimepodib involves the reduction of the nitro group of 5-(2-
Methoxy-4-nitrophenyl)oxazole and subsequent coupling with other intermediates.[1]

Mechanism of Action of Merimepodib (VX-497)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b186685?utm_src=pdf-body
https://www.benchchem.com/product/b186685?utm_src=pdf-body
https://www.medchemexpress.com/Merimepodib.html
https://www.benchchem.com/product/b186685?utm_src=pdf-body-img
https://www.benchchem.com/product/b186685?utm_src=pdf-body
https://www.benchchem.com/product/b186685?utm_src=pdf-body
https://www.benchchem.com/product/b186685?utm_src=pdf-body
https://www.medchemexpress.com/Merimepodib.html
https://www.pharmacompass.com/chemistry-chemical-name/merimepodib
https://newdrugapprovals.org/2014/04/30/merimepodib-vx-497-selective-impdh-inhibitor-and-immunosuppressive-agent/
https://www.benchchem.com/product/b186685?utm_src=pdf-body
https://www.benchchem.com/product/b186685?utm_src=pdf-body
https://www.medchemexpress.com/Merimepodib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Merimepodib exerts its antiviral effects by inhibiting IMPDH, a crucial enzyme in the de novo

synthesis of guanine nucleotides.[5][6] This inhibition leads to the depletion of intracellular

guanosine triphosphate (GTP), which is essential for the synthesis of viral RNA and DNA.[6]

This mechanism provides broad-spectrum antiviral activity.[7]

De Novo Guanine Nucleotide Synthesis

Inosine Monophosphate (IMP)

Xanthosine Monophosphate (XMP)

IMPDH

Guanosine Monophosphate (GMP)

Guanosine Diphosphate (GDP)

Guanosine Triphosphate (GTP)

Viral RNA/DNA Synthesis

Required for

Merimepodib (VX-497)

IMPDH

Inhibition

Click to download full resolution via product page

Inhibition of IMPDH by Merimepodib disrupts viral replication.
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Experimental Protocol: Inosine Monophosphate
Dehydrogenase (IMPDH) Activity Assay
This is a general protocol to determine the inhibitory activity of compounds against IMPDH.

Principle: The activity of IMPDH is measured by monitoring the production of NADH, which is

fluorescent, from the reduction of NAD⁺ during the oxidation of IMP to XMP.

Materials:

Recombinant human IMPDH

Inosine monophosphate (IMP)

Nicotinamide adenine dinucleotide (NAD⁺)

Assay buffer (e.g., Tris-HCl with KCl and EDTA)

Test compound (e.g., Merimepodib)

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare a reaction mixture containing the assay buffer, IMP, and NAD⁺ in each well of the

microplate.

Add the test compound at various concentrations to the respective wells. Include a positive

control (a known IMPDH inhibitor) and a negative control (vehicle).

Initiate the reaction by adding the IMPDH enzyme to each well.

Incubate the plate at a controlled temperature (e.g., 37°C).

Measure the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time

using a fluorescence plate reader.
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Calculate the rate of reaction for each concentration of the test compound.

Determine the IC₅₀ value of the test compound by plotting the reaction rates against the

compound concentrations.

Conclusion
5-(2-Methoxy-4-nitrophenyl)oxazole is a valuable building block in medicinal chemistry, most

notably as a key precursor in the synthesis of the antiviral agent Merimepodib. While direct

biological data on this compound is scarce, its role in the production of a clinically evaluated

IMPDH inhibitor highlights its importance in the development of novel therapeutics. Further

investigation into the biological activities of this and related oxazole derivatives may reveal new

pharmacological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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